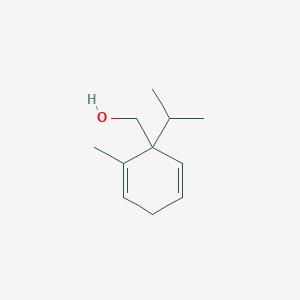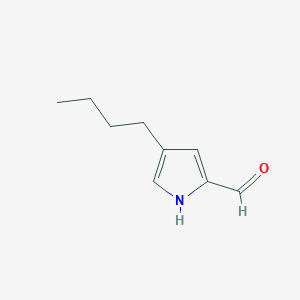![molecular formula C10H12N2O2 B061738 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol CAS No. 192696-44-9](/img/structure/B61738.png)
2-Isopropyl-1H-benzo[d]imidazole-4,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-1H-benzo[d]imidazole-4,6-diol, also known as IBID, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBID is a benzimidazole derivative that possesses unique chemical and physical properties, making it an attractive candidate for various applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in inflammation and oxidative stress, as well as the activation of apoptotic pathways in cancer cells. 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins, and increase the activity of superoxide dismutase and catalase, two antioxidant enzymes. Additionally, 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol has been shown to upregulate the expression of pro-apoptotic genes and downregulate the expression of anti-apoptotic genes in cancer cells.
Effets Biochimiques Et Physiologiques
2-Isopropyl-1H-benzo[d]imidazole-4,6-diol has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammation and oxidative stress, induction of apoptosis in cancer cells, and modulation of immune function. 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
2-Isopropyl-1H-benzo[d]imidazole-4,6-diol has several advantages for lab experiments, including its high purity and stability, making it suitable for various assays and experiments. Additionally, 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol has been shown to have low toxicity and few side effects, making it a safe compound for use in vitro and in vivo. However, 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol has some limitations, including its relatively high cost and limited availability, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol, including the development of novel synthetic methods to increase its yield and reduce its cost, the exploration of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol derivatives with improved potency and selectivity may lead to the discovery of new drugs for the treatment of various diseases.
Méthodes De Synthèse
2-Isopropyl-1H-benzo[d]imidazole-4,6-diol can be synthesized through a multistep process involving the condensation of 2-nitrophenylacetic acid with isopropylamine, followed by reduction of the nitro group to an amino group, and finally, cyclization to form the benzimidazole ring. This synthesis method has been optimized to produce high yields of pure 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol, making it suitable for large-scale production.
Applications De Recherche Scientifique
2-Isopropyl-1H-benzo[d]imidazole-4,6-diol has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and antitumor properties. 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduce oxidative stress by increasing the activity of antioxidant enzymes. Additionally, 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
Numéro CAS |
192696-44-9 |
|---|---|
Nom du produit |
2-Isopropyl-1H-benzo[d]imidazole-4,6-diol |
Formule moléculaire |
C10H12N2O2 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
2-propan-2-yl-1H-benzimidazole-4,6-diol |
InChI |
InChI=1S/C10H12N2O2/c1-5(2)10-11-7-3-6(13)4-8(14)9(7)12-10/h3-5,13-14H,1-2H3,(H,11,12) |
Clé InChI |
UCVJHROVJNZWQY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2O)O |
SMILES canonique |
CC(C)C1=NC2=C(N1)C=C(C=C2O)O |
Synonymes |
1H-Benzimidazole-4,6-diol,2-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



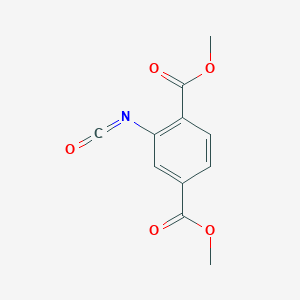
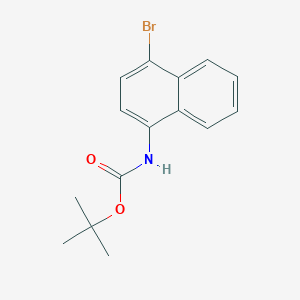
![6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine](/img/structure/B61668.png)
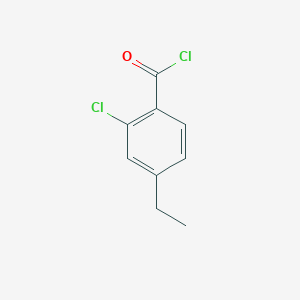
![Methyl 2-[(cyanomethyl)sulfonyl]benzoate](/img/structure/B61671.png)
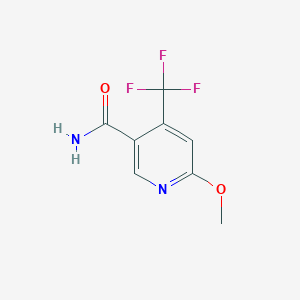
![3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide](/img/structure/B61676.png)
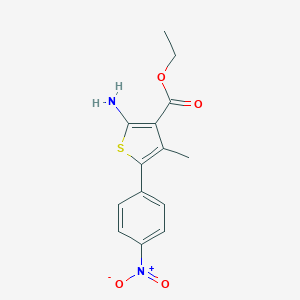
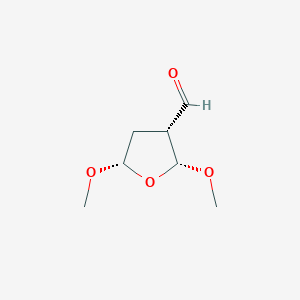
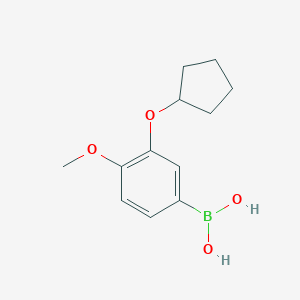
![1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B61687.png)

